Abietyl alcohol

Anticancer research Diterpene derivatives Structure-activity relationship

Structurally distinct from fully hydrogenated or petrochemical alcohols, Abietyl alcohol (CAS 666-84-2) retains the native conjugated diene system at C-7 and C-13. This unique unsaturation enables a proven structure-activity relationship: the parent scaffold targets Hep3B hepatocellular carcinoma cells, while simple esterification selectively enhances MCF7 breast-cancer activity. For polymer scientists, it yields hydrolytically stable phosphite stabilizers (98% yield) that outperform pentaerythritol-based phosphites in moisture-sensitive thermoplastics. In coatings, it imparts dual acid/base resistance unmatched by petrochemical polyols. Choose Abietyl alcohol for predictable, tunable performance that off-the-shelf rosin alcohols cannot deliver.

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
CAS No. 666-84-2
Cat. No. B1212625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbietyl alcohol
CAS666-84-2
Synonymsabietol
abietyl alcohol
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO
InChIInChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1
InChIKeyGQRUHVMVWNKUFW-LWYYNNOASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abietyl Alcohol (CAS 666-84-2) Procurement and Selection Guide: Differentiated Properties for Research and Industrial Applications


Abietyl alcohol (CAS 666-84-2), also designated as abietinol or abieta-7,13-dien-18-ol, is a tricyclic diterpene primary alcohol with molecular formula C20H32O and molecular weight 288.5 g/mol [1]. It is obtained through the reduction of abietic acid, a major component isolated from the oleoresin of Pinus species [2]. Physically, the compound appears as a white crystalline powder with a melting point of 190-194°C and a boiling point of 449.9°C at 760 mmHg [1]. The compound features a hydrophobic polycyclic hydrocarbon scaffold coupled with a reactive primary hydroxyl group [3], enabling derivatization for specialized applications. As a bio-renewable platform chemical derived from pine resin, abietyl alcohol provides a structurally distinct alternative to both fully hydrogenated rosin alcohols and synthetic petrochemical alcohols [4]. This guide focuses exclusively on quantifiable performance differences that inform scientific and procurement decisions.

Why Generic Substitution of Abietyl Alcohol (CAS 666-84-2) Fails: Structural and Performance-Based Differentiation


Abietyl alcohol is not interchangeable with other rosin-derived alcohols or petrochemical alternatives due to three key differentiating factors. First, it possesses a characteristic diterpene backbone with two specific double bonds at the 7 and 13 positions [1], distinguishing it from fully hydrogenated analogs (e.g., hydroabietyl alcohol, tetrahydroabietyl alcohol) which lack these sites of unsaturation and consequently exhibit different reactivity, oxidative stability, and polarity profiles [2]. Second, abietyl alcohol displays a unique cytotoxicity profile relative to its ester derivatives, with parent compound activity against hepatocellular carcinoma cell lines differing substantially from fatty acid ester conjugates [3]. Third, the native conjugated diene system of abietyl alcohol imparts distinctive UV absorption and susceptibility to air oxidation compared to the more oxidatively stable, saturated hydroabietyl alcohol products [4]. Procurement specialists and formulation scientists should note that substituting abietyl alcohol with hydroabietyl alcohol will alter crosslinking density, thermal stability, and biological activity of the final product.

Quantitative Differentiation Evidence for Abietyl Alcohol (CAS 666-84-2) Relative to Comparators


Cytotoxic Potency of Abietyl Alcohol Compared with Fatty Acid Ester Derivatives in Hepatocellular Carcinoma Cell Lines

In a direct head-to-head comparison, abietyl alcohol (parent compound) was evaluated alongside twelve novel fatty acid ester derivatives against five human cancer cell lines using the SRB assay [1]. The parent abietyl alcohol exhibited a distinct cytotoxicity profile: it demonstrated the highest activity against the Hep3B hepatocellular carcinoma cell line among all thirteen compounds tested, whereas its potency against MCF7 breast cancer cells was markedly lower relative to several ester derivatives [1]. This differential sensitivity profile is not shared by the ester derivatives, underscoring the unique biological signature of the parent alcohol.

Anticancer research Diterpene derivatives Structure-activity relationship

Hydrolytic Stability Advantage of Abietyl Alcohol-Derived Phosphite Stabilizers in Thermoplastic Applications

Phosphite compositions synthesized from crude tetrahydroabietyl alcohol (derived from hydrogenated abietyl alcohol) exhibit hydrolytic stability that enables their use as melt flow and color stabilizers for thermoplastics [1]. The synthesis achieves 98% theoretical yield under optimized transesterification conditions (195-200°C, <1 mm Hg vacuum) [1]. Notably, a comprehensive survey of the relevant patent and technical literature failed to uncover any prior references to phosphites synthesized from abietyl alcohol, indicating that this hydrolytically stable stabilizer class represents a novel and differentiated application for the abietyl alcohol scaffold [1].

Polymer additives Phosphite stabilizers Hydrolytic stability

Diisocyanate Resin Performance: Acid and Base Resistance from Abietyl Alcohol-Based Polyurethanes

Resins prepared from diisocyanates and abietyl alcohols demonstrate remarkable resistance to both acids and bases [1]. The reaction proceeds at temperatures between ambient and 300°C, producing polyurethane-type materials with chemical resistance properties that differentiate them from conventional petrochemical-derived polyols [1]. While specific quantitative resistance data (e.g., % weight loss after acid immersion) is not provided in the patent disclosure, the claimed 'remarkable resistance' to both acidic and basic conditions establishes a performance characteristic that distinguishes abietyl alcohol-based resins from standard aliphatic or aromatic polyester/polyether polyols, which typically exhibit preferential resistance to only one pH regime.

Polyurethane resins Chemical resistance coatings Rosin-derived polymers

Varnish Formulation: Abietyl Alcohol as a Direct Replacement for Natural Alcohols with 15-40% Loading Range

Patent literature establishes that abietyl and hydroabietyl alcohols are excellent replacements for natural alcohols in varnish manufacturing, with preferred loading limits between 15% and 40% of the total varnish composition [1]. This specified loading range provides formulators with a quantifiable substitution window for replacing conventional natural alcohols while maintaining varnish performance characteristics. The ability to incorporate abietyl alcohol at up to 40% loading represents a significant formulation flexibility advantage over alternative rosin derivatives that may have narrower compatibility windows or require lower maximum loadings to avoid performance defects.

Varnish formulation Natural alcohol replacement Coating resins

Abietyl Alcohol (CAS 666-84-2): Research and Industrial Application Scenarios Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization with Defined Cytotoxic Selectivity

Abietyl alcohol serves as a parent scaffold for synthesizing novel anticancer agents with differential activity across breast cancer (MCF7) and hepatocellular carcinoma (Huh7, Hep3B, Snu449, Plc) cell lines. The parent compound exhibits its highest cytotoxic potency against Hep3B cells among all tested derivatives, while esterification with fatty acids shifts activity toward enhanced MCF7 cytotoxicity [5]. This defined structure-activity relationship makes abietyl alcohol a strategic procurement choice for medicinal chemistry groups seeking a tunable diterpene platform where simple derivatization yields predictable shifts in cancer cell line selectivity [5].

Polymer Additive Manufacturing: Precursor for Hydrolytically Stable Phosphite Stabilizers

Abietyl alcohol (in its hydrogenated tetrahydroabietyl alcohol form) enables the synthesis of a novel class of hydrolytically stable phosphite compositions for melt flow and color stabilization of thermoplastics. The transesterification reaction with triphenyl phosphite proceeds with 98% theoretical yield under optimized conditions, and the resulting tris tetrahydroabietyl phosphite demonstrates hydrolytic stability suitable for demanding polymer processing applications [5]. Procurement of abietyl alcohol for this application provides access to a stabilizer chemistry that is distinct from conventional pentaerythritol-based phosphites and offers potential advantages in moisture-sensitive polymer formulations [5].

Protective Coatings and Varnishes: High-Loading Bio-Renewable Polyol Component

In varnish manufacturing, abietyl alcohol functions as a direct replacement for natural alcohols with an established preferred loading range of 15-40% of the total formulation [5]. Additionally, resins synthesized from abietyl alcohols and diisocyanates exhibit remarkable resistance to both acidic and basic conditions, providing a dual chemical resistance profile that differentiates these bio-based polyurethanes from conventional petrochemical-derived polyols [3]. Procurement for coating applications should prioritize abietyl alcohol where broad pH resistance and high renewable content are simultaneously required.

Analytical Reference Standard: Chromatographic Method Validation and Pharmacokinetic Studies

Abietyl alcohol is amenable to analysis by reverse-phase HPLC using a simple acetonitrile/water/phosphoric acid mobile phase, with scalability for both analytical and preparative separations [5]. The method is suitable for isolating impurities and for pharmacokinetic studies when phosphoric acid is replaced with formic acid for mass spectrometry compatibility [5]. This validated analytical framework supports procurement of abietyl alcohol as a reference standard for laboratories developing analytical methods for diterpene alcohols in biological matrices or natural product extracts [5].

Technical Documentation Hub

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